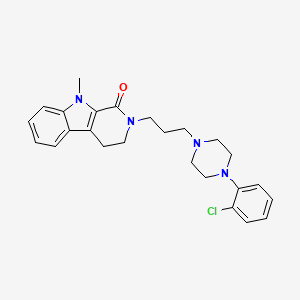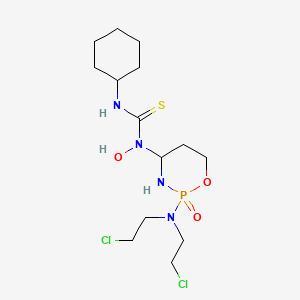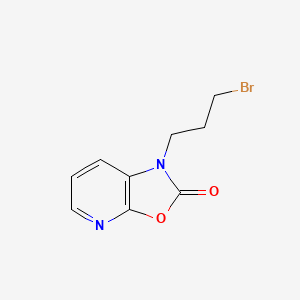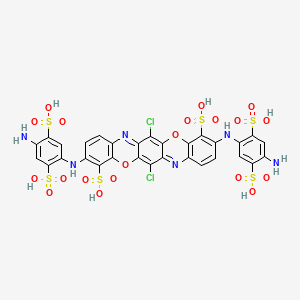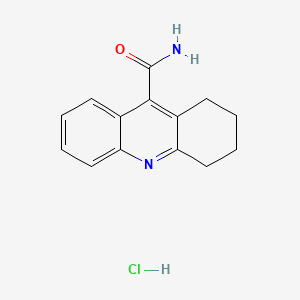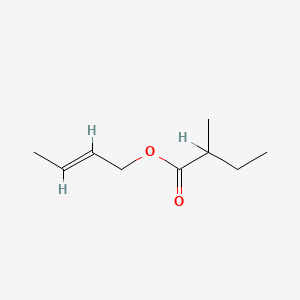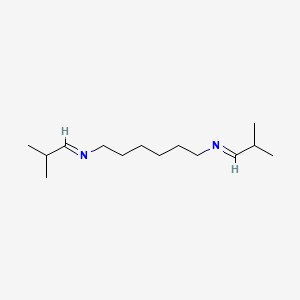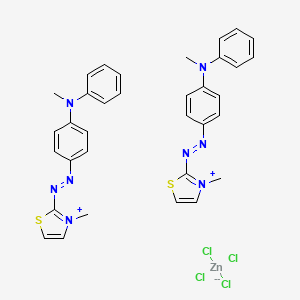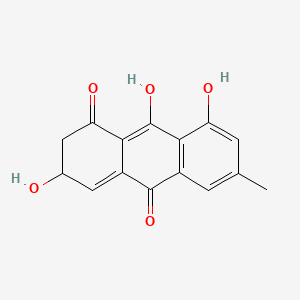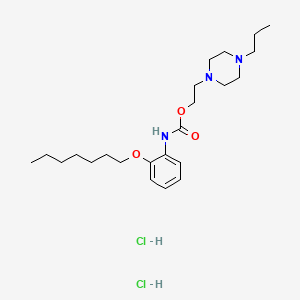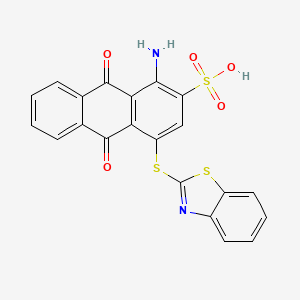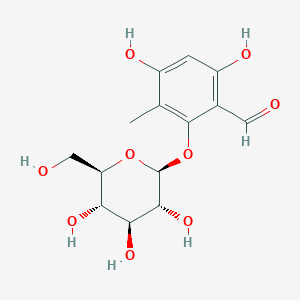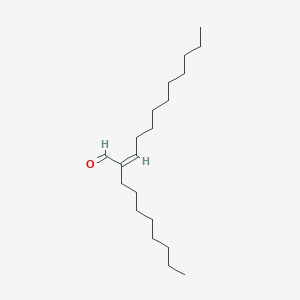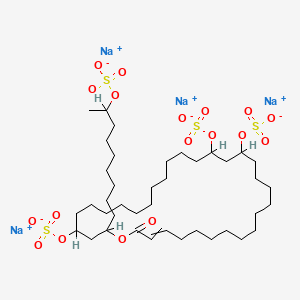
Dotriacolide sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacolide sodium is a compound known for its role as a β-lactamase inhibitor. It is produced by the bacterium Micromonospora echinospora and has been studied for its potential to enhance the production of certain antibiotics, such as mycinamicin .
Métodos De Preparación
Dotriacolide sodium is synthesized through fermentation processes involving Micromonospora echinospora. The production of this compound is significantly enhanced by the addition of sulfate ions to the culture medium. This compound is isolated as an O-sulfate ester, which is crucial for its activity .
Análisis De Reacciones Químicas
Dotriacolide sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Dotriacolide sodium has several scientific research applications:
Chemistry: It is used as a β-lactamase inhibitor, which helps in studying the mechanisms of antibiotic resistance.
Industry: It is used in the fermentation industry to enhance the yield of antibiotic production.
Mecanismo De Acción
Dotriacolide sodium exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound helps in maintaining the efficacy of β-lactam antibiotics. The molecular targets include the active sites of β-lactamase enzymes, where it forms a stable complex, preventing the enzyme from interacting with the antibiotic .
Comparación Con Compuestos Similares
Dotriacolide sodium is unique due to its dual role as a β-lactamase inhibitor and an enhancer of antibiotic production. Similar compounds include:
Clavulanic acid: Another β-lactamase inhibitor, but it does not enhance antibiotic production.
Sulbactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Propiedades
Número CAS |
81131-98-8 |
|---|---|
Fórmula molecular |
C40H72Na4O18S4 |
Peso molecular |
1061.2 g/mol |
Nombre IUPAC |
tetrasodium;[2-oxo-18,30-disulfonatooxy-32-(8-sulfonatooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] sulfate |
InChI |
InChI=1S/C40H76O18S4.4Na/c1-35(55-59(42,43)44)27-21-15-14-19-22-28-36-33-37(56-60(45,46)47)29-23-16-11-7-5-8-12-18-25-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-24-17-10-6-3-2-4-9-13-20-26-32-40(41)54-36;;;;/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;/q;4*+1/p-4 |
Clave InChI |
RYIFSWDKUAMXKZ-UHFFFAOYSA-J |
SMILES canónico |
CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



